[(2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid
Overview
Description
[(2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C19H20Cl2N2O4 and its molecular weight is 411.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound [(2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid, often referred to as a derivative of aminoacetic acid, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is . Its structure includes a dichlorophenyl group, a methoxyphenyl moiety, and an aminoacetic acid backbone. This unique combination of functional groups is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a critical role in signal transduction and are implicated in numerous physiological processes. The compound may modulate GPCR activity, influencing downstream signaling pathways related to inflammation and pain perception .
- Enzyme Inhibition : The presence of the amino group suggests potential inhibitory effects on enzymes involved in metabolic pathways. Such inhibition could lead to altered pharmacokinetics and pharmacodynamics of co-administered drugs.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds. While specific data on this compound's antimicrobial efficacy is limited, derivatives with comparable structures have shown activity against various bacterial strains.
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar aminoacetic acid backbones have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
3. Neuropharmacological Effects
Preliminary studies indicate that compounds with similar chemical frameworks may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Study 1: Analgesic Properties
A study conducted on a related compound demonstrated significant analgesic effects in animal models of pain. The mechanism was attributed to modulation of central nervous system pathways involved in pain perception.
Case Study 2: Anticancer Activity
In vitro studies have shown that structurally analogous compounds can induce apoptosis in cancer cell lines by activating specific signaling cascades. Further research is needed to determine if this compound exhibits similar properties.
Comparative Analysis
The following table summarizes the biological activities reported for related compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Compound A | Antimicrobial | Enzyme inhibition |
Compound B | Anti-inflammatory | Cytokine modulation |
Compound C | Neuroprotective | Oxidative stress reduction |
Compound D | Analgesic | CNS pathway modulation |
Properties
IUPAC Name |
2-(N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-27-16-6-4-15(5-7-16)23(12-19(25)26)11-18(24)22-9-8-13-2-3-14(20)10-17(13)21/h2-7,10H,8-9,11-12H2,1H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXJFMSGJCYRJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=C(C=C(C=C2)Cl)Cl)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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